molecular formula C6H15ClN2O2 B8420347 4-Aza-DL-leucine methyl ester. Hydrochloride

4-Aza-DL-leucine methyl ester. Hydrochloride

Cat. No. B8420347
M. Wt: 182.65 g/mol
InChI Key: IOWZADCLBOYMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132419B2

Procedure details

Methanol (150 mL) was saturated with anhydrous hydrogen chloride gas. To this was added 4-aza-DL-leucine (4.86 g)(commercially available) and the reaction mixture was stirred overnight at room temperature. The solvent was removed in vacuo to yield the title compound (quantitative yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]([C:8]([OH:10])=[O:9])[CH2:4][N:5]([CH3:7])[CH3:6].[CH3:11]O>>[ClH:1].[CH3:11][O:9][C:8](=[O:10])[CH:3]([CH2:4][N:5]([CH3:7])[CH3:6])[NH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4.86 g
Type
reactant
Smiles
NC(CN(C)C)C(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.COC(C(N)CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.